7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one
Overview
Description
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H14F3NO5 It is characterized by the presence of a chromen-2-one core structure substituted with a nitro group, a trifluoromethyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitro-2-(trifluoromethyl)phenol and 4-propyl-2H-chromen-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Trifluoromethyl Group: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
- 7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta©chromen-4-one
- 8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-chromen-2-one
Uniqueness
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5/c1-2-3-11-8-18(24)28-17-10-13(5-6-14(11)17)27-16-7-4-12(23(25)26)9-15(16)19(20,21)22/h4-10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULYVCOEGZVKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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